3-(5-Hydroxy-1H-indol-3-yl)propanoic acid is an indole derivative characterized by its significant biological activities. This compound features a hydroxy group at the 5-position of the indole ring and a propanoic acid side chain at the 3-position. Indole derivatives, such as this compound, are prevalent in natural products and pharmaceuticals due to their diverse biological properties, including roles in neurotransmission and hormone regulation.
This compound is classified within the broader category of indolyl carboxylic acids, which are organic compounds containing a carboxylic acid chain linked to an indole ring. The chemical structure can be identified by its IUPAC name, 3-(5-hydroxy-1H-indol-3-yl)propanoic acid, and its CAS number is 103986-23-8.
The synthesis of 3-(5-hydroxy-1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis. In this process, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The introduction of the hydroxy group can be achieved through hydroxylation reactions using appropriate reagents.
Common Reagents and Conditions:
The molecular formula for 3-(5-hydroxy-1H-indol-3-yl)propanoic acid is C11H11NO3. The molecular weight is approximately 205.21 g/mol. The structural representation includes an indole moiety with a hydroxyl group and a propanoic acid side chain.
InChI Key: YZIYXJVRBIAHGN-UHFFFAOYSA-N
SMILES Representation: C1=CC2=C(C=C1C(=C(N2)C(=O)O)O)N(C=C2)C=C1.
The primary reactions involving 3-(5-hydroxy-1H-indol-3-yl)propanoic acid include oxidation, reduction, and electrophilic substitution.
Types of Reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and drug development. For instance, oxidation reactions can yield compounds with enhanced biological activity or stability.
The mechanism of action for 3-(5-hydroxy-1H-indol-3-yl)propanoic acid primarily involves its interaction with biological systems. It acts as a precursor to various neurotransmitters and plays a role in regulating physiological processes such as mood and inflammation.
The compound's structure allows it to participate in biochemical pathways that influence neurotransmission and hormonal balance. It may interact with specific receptors or enzymes involved in these processes, contributing to its potential therapeutic effects.
This compound exhibits properties characteristic of both indoles and carboxylic acids, making it versatile for various chemical reactions. It is soluble in organic solvents but may have limited solubility in water due to its hydrophobic indole structure combined with a polar carboxylic acid group .
3-(5-Hydroxy-1H-indol-3-yl)propanoic acid has numerous applications across different scientific fields:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its role in neurotransmission and hormone regulation.
Medicine: Explored for potential therapeutic effects such as anti-inflammatory and anticancer properties.
Industry: Utilized in producing dyes, pigments, and other industrial chemicals.
This compound's diverse applications highlight its significance in both research and practical uses within various industries.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: